molecular formula C10H6Cl2N2O2S2 B2590338 N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 864941-21-9

N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2590338
CAS No.: 864941-21-9
M. Wt: 321.19
InChI Key: UALQAZIVWPOJSQ-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological processes . This compound is characterized by the presence of two thiophene rings, each substituted with different functional groups, including carbamoyl and dichloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the thiophene ring . This reaction is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: Halogen atoms in the dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S2/c11-6-3-5(7(12)18-6)9(16)14-10-4(8(13)15)1-2-17-10/h1-3H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALQAZIVWPOJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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